jc-1
CAS No.: 47729-63-5
Cat. No.: VC0006250
Molecular Formula: C25H27Cl4IN4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 47729-63-5 |
---|---|
Molecular Formula | C25H27Cl4IN4 |
Molecular Weight | 166.22 g/mol |
IUPAC Name | 5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide |
Standard InChI | InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 |
Standard InChI Key | AONUOBNHKYQJIO-UHFFFAOYSA-N |
SMILES | CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] |
Canonical SMILES | CN(CCO)CC1=CN=CC=C1 |
Chemical Properties and Spectral Characteristics
JC-1 belongs to the family of carbocyanine dyes, characterized by a delocalized positive charge that facilitates its accumulation in the electronegative mitochondrial matrix . The compound’s absorption and emission profiles are intrinsically linked to its aggregation state. In depolarized mitochondria (low ΔΨm), JC-1 exists as monomers with absorption/emission maxima at 514/529 nm (green) . At higher membrane potentials, the dye forms J-aggregates, shifting emission to 590 nm (red) . This ratiometric property allows simultaneous detection of polarized and depolarized mitochondrial populations within the same sample .
Excitation Wavelength Optimization
Mechanism of Action
JC-1’s behavior is governed by the Nernst equation, where its distribution across the mitochondrial membrane reflects the equilibrium between electrochemical gradients and concentration-dependent aggregation .
Advantages Over Single-Emission Probes
Unlike rhodamine 123 or TMRM, JC-1’s ratiometric readout eliminates artifacts from mitochondrial morphology or dye loading variability . The red/green fluorescence ratio directly correlates with ΔΨm, independent of extraneous factors .
Applications in Biomedical Research
Apoptosis Detection
JC-1 is a gold standard for identifying early apoptotic cells. Loss of red fluorescence precedes phosphatidylserine externalization, making it a sensitive marker of mitochondrial permeability transition pore (MPTP) opening . Figure 2 from Source 1 illustrates this phenomenon in NIH 3T3 fibroblasts exposed to hydrogen peroxide, showing progressive green monomer diffusion over 20 minutes .
Pharmacological Screening
The MitoProbe JC-1 Assay Kit (Thermo Fisher) facilitates high-throughput screening of compounds affecting ΔΨm . Valinomycin-induced potassium flux and FCCP protonophoric activity are routinely validated using JC-1’s depolarization response .
Neurological Studies
In hippocampal astrocytes, JC-1 ratiometry revealed regional ΔΨm differences: perinuclear mitochondria exhibited higher density but lower polarization compared to peripheral counterparts . Spontaneous ΔΨm fluctuations, modulated by calcium signaling, were detectable at single-organelle resolution .
Experimental Protocols
Staining Conditions
Parameter | Recommendation |
---|---|
Concentration | 2–10 µM |
Incubation Time | 15–30 min at 37°C |
Compatibility | Live cells only |
Fixation | Not recommended |
Flow Cytometry Setup
Data Interpretation
Ratiometric Analysis
The red/green fluorescence ratio (590/530 nm) quantifies ΔΨm. A decrease ≥20% from baseline typically indicates significant depolarization . Software tools like ImageJ (with JACoP plugin) enable pixel-by-pixel ratio mapping in microscopy .
Pitfalls and Solutions
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Dye Overloading: Excess JC-1 causes nonspecific cytoplasmic aggregation. Titration against CCCP-treated controls optimizes loading .
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pH Sensitivity: JC-1 aggregates dissociate below pH 7.0. HEPES-buffered media maintain physiological pH during imaging .
Comparative Performance
Feature | JC-1 | Tetramethylrhodamine (TMRM) |
---|---|---|
Ratiometric | Yes | No |
ΔΨm Sensitivity | 0.1 µM–10 µM | 1 nM–100 nM |
Photostability | Moderate | High |
Multiplex Compatibility | Annexin V, Hoechst | Limited |
Limitations and Alternatives
While JC-1 excels in ΔΨm quantification, its 574 Da molecular weight limits penetration in dense tissues. Smaller probes like DiOC6(3) (460 Da) are preferred for in vivo imaging . Additionally, JC-1 cannot resolve sub-mitochondrial ΔΨm gradients, a niche addressed by genetically encoded sensors like mito-GEM-GECO .
Future Directions
Advancements in super-resolution microscopy and 405 nm laser availability will enhance JC-1’s utility in single-mitochondrion analyses . Coupling JC-1 with CRISPR-engineered cell lines could illuminate ΔΨm heterogeneity in disease models like Parkinson’s and cancer .
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